1-[4-[Methyl-(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylic acid
Description
1-[4-[Methyl-(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzoyl group, and a sulfonylamino group. Its molecular formula is C13H17NO4S, and it has a molecular weight of 283.34 g/mol .
Properties
IUPAC Name |
1-[4-[methyl-(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-15-3-9-19(10-4-15)29(27,28)22(2)18-7-5-16(6-8-18)20(24)23-13-11-17(12-14-23)21(25)26/h3-10,17H,11-14H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUJHBWLGFOISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-[Methyl-(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes.
Chemical Reactions Analysis
1-[4-[Methyl-(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
1-[4-[Methyl-(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-[Methyl-(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonylamino group is known to interact with various enzymes, potentially inhibiting their activity. The benzoyl group may also play a role in binding to specific receptors, modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-[4-[Methyl-(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-Tosylpiperidine-4-carboxylic acid: This compound has a similar structure but lacks the benzoyl group, which may affect its biological activity and chemical reactivity.
4-Methylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of the target compound and has different chemical properties due to the absence of the piperidine ring.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
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